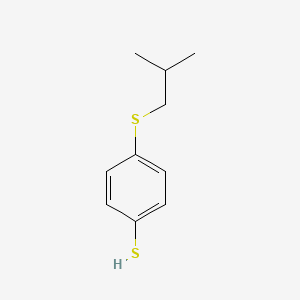

4-(iso-Butylthio)thiophenol

Description

Significance of Sulfur-Containing Aromatic Compounds in Advanced Organic Synthesis

Sulfur-containing aromatic compounds are of paramount importance in advanced organic synthesis due to the versatile reactivity of the sulfur atom. wikipedia.orgnih.gov The sulfur atom, with its various oxidation states, can participate in a multitude of chemical transformations, making these compounds valuable precursors for creating complex molecular architectures. researchgate.net They serve as key components in the synthesis of numerous biologically active molecules, including antibiotics like penicillin and sulfa drugs. wikipedia.org The ability of sulfur to form stable bonds with carbon and other heteroatoms, coupled with its capacity to influence the electronic properties of the aromatic ring, allows for the fine-tuning of molecular properties for specific applications. openmedicinalchemistryjournal.commdpi.com In the pharmaceutical industry, for example, the incorporation of sulfur-containing moieties is a common strategy to enhance the therapeutic efficacy of drug candidates. nih.gov Furthermore, these compounds are integral to the development of novel materials, such as molecular conductors and optoelectronic devices. openmedicinalchemistryjournal.comacs.org

Structural Classification and Research Trajectory of Bifunctional Thiophenols

Research in this area has been driven by the need for molecules with tailored properties for specific applications, such as in the development of target-specific radiopharmaceuticals, where a bifunctional chelating agent is used to link a targeting biomolecule to a radionuclide. nih.gov The synthesis of these complex molecules often relies on the strategic use of bifunctional building blocks.

Theoretical Frameworks for Understanding Thiol Reactivity in Organic Systems

The reactivity of thiols is a cornerstone of their utility in organic synthesis. Thiols are generally more nucleophilic and more acidic than their alcohol counterparts. wikipedia.org The relatively low bond dissociation energy of the S-H bond facilitates a variety of reactions, including oxidation to disulfides, alkylation, and addition to electrophiles. ebsco.com

Several theoretical frameworks help to explain the reactivity of thiols. The hard and soft acid and base (HSAB) theory, for instance, classifies the thiol group as a soft base, which explains its preference for reacting with soft electrophiles. The pKa of the thiol group, which is a measure of its acidity, is a critical parameter in determining its reactivity in different chemical environments. mdpi.com Under physiological conditions, many thiophenols exist predominantly in their anionic thiolate form, which is a significantly more potent nucleophile. mdpi.com The kinetics and thermodynamics of thiol-disulfide exchange reactions are also crucial in understanding their role in biological systems and in the design of self-healing materials. mdpi.comnih.gov

Research Scope and Objectives Pertaining to 4-(iso-Butylthio)thiophenol

This article focuses specifically on the chemical compound This compound . The primary objective is to provide a comprehensive overview of its chemical and physical properties based on available scientific literature. While specific research findings on this particular compound are limited, its structure places it within the class of bifunctional thiophenols. Therefore, this article will also draw upon the broader knowledge of related aryl thiophenol derivatives to contextualize its potential reactivity and applications.

The scope of this article is strictly limited to the chemical nature of this compound and its place within the broader context of aryl thiophenol chemistry.

Chemical and Physical Properties of this compound

The fundamental characteristics of a chemical compound are defined by its physical and chemical properties. For this compound, these properties dictate its behavior in chemical reactions and its potential applications.

| Property | Value |

| CAS Number | 56056-59-8 |

| Molecular Formula | C10H14S2 |

| Molecular Weight | 198.4 g/mol |

Data sourced from guidechem.com

Synthesis of Aryl Thiophenol Derivatives

The synthesis of aryl thiophenols is a well-established area of organic chemistry, with several general methods available. These methods can often be adapted for the synthesis of specific derivatives like this compound.

Common synthetic routes to aryl thiols include:

Reduction of Sulfonyl Chlorides: A classic method involves the reduction of benzenesulfonyl chlorides with reducing agents like zinc dust and acid. orgsyn.org

From Aryl Halides: Aryl halides can be converted to thiophenols through reactions with a sulfur source. Copper-catalyzed reactions of aryl iodides with sulfur powder, followed by reduction, provide a direct route to aryl thiols. organic-chemistry.org

Newman-Kwart Rearrangement: This rearrangement reaction of O-aryl thiocarbamates provides a pathway to S-aryl thiocarbamates, which can then be hydrolyzed to the corresponding thiophenols. organic-chemistry.org

Reactivity of the Thiol Group in Aryl Thiophenols

The thiol group (-SH) is the primary site of reactivity in thiophenol and its derivatives. Its chemical behavior is characterized by its nucleophilicity, acidity, and susceptibility to oxidation.

Nucleophilic Reactions: The sulfur atom of the thiol group is a potent nucleophile, readily participating in substitution and addition reactions. It can react with alkyl halides to form thioethers. wikipedia.org

Acidity and Thiolate Formation: Thiols are more acidic than the corresponding alcohols. wikipedia.org In the presence of a base, the thiol group is deprotonated to form a thiolate anion (RS-), which is an even stronger nucleophile. The pKa of thiophenol is approximately 6.5, indicating that at neutral pH, a significant portion exists as the thiolate anion. mdpi.com

Oxidation to Disulfides: One of the most common reactions of thiols is their oxidation to disulfides (R-S-S-R). This reaction can be effected by a variety of mild oxidizing agents. ebsco.com This reversible reaction is fundamental in many biological processes. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropylsulfanyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEPOCYSTQARPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50853629 | |

| Record name | 4-[(2-Methylpropyl)sulfanyl]benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50853629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56056-59-8 | |

| Record name | 4-[(2-Methylpropyl)sulfanyl]benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50853629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iso Butylthio Thiophenol

Retrosynthetic Analysis and Key Disconnections for Thioether-Thiol Systems

Retrosynthetic analysis of 4-(iso-butylthio)thiophenol identifies two primary points for disconnection: the aryl-sulfur bonds of the thioether and the thiol moieties.

Disconnection 1: C(aryl)-S(thiol) and C(aryl)-S(thioether) bonds: This strategy begins with a 1,4-disubstituted benzene (B151609) core, such as a dihalobenzene (e.g., 1,4-dibromobenzene). A sequential cross-coupling approach can be envisioned where one halide is first substituted with an isobutylthio group and the other with a protected thiol or a thiol surrogate, which is later converted to the free thiol.

Disconnection 2: S(thioether)-C(isobutyl) bond: This approach starts from a protected 4-mercaptophenol or a related derivative. The thioether linkage is formed via alkylation of the thiol group with an isobutyl halide. The phenol (B47542) can then be converted to the target thiophenol through a multi-step process like the Newman-Kwart rearrangement. wikipedia.orgorgsyn.org

Disconnection 3: Building from a functionalized aniline: An alternative route begins with 4-(iso-butylthio)aniline. The amino group can be converted into a diazonium salt, which then serves as a precursor to the thiol functionality through reaction with various sulfur-containing reagents.

These disconnections pave the way for the specific synthetic strategies discussed in the following sections.

Classical Approaches to Aryl Thiol Synthesis

Traditional methods for introducing a thiol group onto an aromatic ring often rely on robust, multi-step sequences that predate modern cross-coupling chemistry.

A well-established method for converting an aromatic amine to a thiophenol is through its diazonium salt. This process, often referred to as the Leuckart thiophenol reaction, involves the diazotization of an aniline derivative followed by reaction with a sulfur nucleophile. wikipedia.org

Diazotization: The starting material, such as 4-(iso-butylthio)aniline, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, to form the corresponding arenediazonium salt.

Sulfur Nucleophile Addition: The diazonium salt is then reacted with a sulfur-containing reagent.

Xanthates: Potassium ethyl xanthate (ROCS₂K) is a common choice. The reaction proceeds to form an aryl xanthate intermediate. mdpi.comnih.govresearchgate.net

Thiourea: Alternatively, thiourea can be used to form an S-arylisothiouronium salt. This intermediate is stable and can be isolated before hydrolysis.

Hydrolysis: The resulting aryl xanthate or S-arylisothiouronium salt is hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), to cleave the intermediate and liberate the target aryl thiol after acidification. researchgate.net

These methods are valuable due to the wide availability of aniline starting materials. wikipedia.org

Nucleophilic aromatic substitution (SₙAr) provides a direct route to aryl thiols by displacing a leaving group (typically a halide) from an activated aromatic ring. acsgcipr.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group. acsgcipr.orgresearchgate.net

The mechanism involves a two-step addition-elimination process:

Nucleophilic Attack: A sulfhydryl donor, such as sodium hydrosulfide (NaSH), attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

While direct SₙAr on a precursor like 4-chloro-isobutylthiobenzene to produce this compound would be ineffective due to the lack of a sufficiently activating group, this methodology is highly effective for appropriately substituted systems. The reaction is typically performed in polar aprotic solvents like DMF or DMSO. acsgcipr.org

| Activating Group | Leaving Group | Sulfhydryl Donor | Solvent | Typical Conditions |

| -NO₂ | -F, -Cl | NaSH, KSH | DMF, DMAc | Room Temp to 100 °C |

| -CN | -F, -Cl | Na₂S | NMP, DMSO | Elevated Temperature |

| -C(O)R | -Cl, -Br | Thiourea (followed by hydrolysis) | Ethanol | Reflux |

Advanced Transition Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry heavily relies on transition metal catalysis for the efficient and selective formation of carbon-sulfur bonds under milder conditions than classical methods.

Palladium-catalyzed cross-coupling has become a premier method for constructing aryl thioethers. rsc.org These reactions, often extensions of Buchwald-Hartwig amination chemistry, allow for the coupling of aryl halides or triflates with thiols. nih.gov To synthesize this compound, one could employ a sequential coupling strategy starting from 1,4-dihalobenzene.

The general catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X).

Ligand Exchange/Thiolate Binding: The thiol coordinates to the palladium center, and deprotonation by a base generates a palladium-thiolate complex.

Reductive Elimination: The aryl group and the sulfur group are eliminated from the palladium center, forming the C-S bond of the aryl thioether and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands being particularly effective. nih.govacs.orgnih.gov

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-110 |

| Pd(OAc)₂ | CyPF-tBu | NaOt-Bu | Toluene | 80-100 |

| PdCl₂(dppf) | dppf | K₃PO₄ | DMF | 100-120 |

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent a cost-effective alternative to palladium for C-S bond formation. organic-chemistry.org These methods are particularly useful for coupling aryl halides with thiols. acs.org The reactions typically require a copper(I) salt, such as CuI, often in the presence of a ligand and a base. organic-chemistry.orgacs.org

Recent advancements have led to milder reaction conditions. For instance, photoinduced copper-catalyzed methods can achieve C-S coupling at temperatures as low as 0°C without the need for a specialized ligand. organic-chemistry.orgacs.org Mechanistic studies suggest that these reactions can proceed through various pathways, including single-electron transfer (SET) or halogen atom transfer (HAT), depending on the conditions. acs.orgacs.org

The synthesis of this compound could be achieved by coupling 4-halo-isobutylthiobenzene with a sulfur surrogate, or by coupling an aryl dihalide sequentially. Copper-catalyzed protocols have been developed for direct thioetherification using various thiol sources. acs.orgsemanticscholar.orgtandfonline.com

| Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 90-120 |

| CuI | None (Photoinduced) | K₃PO₄ | Dioxane | 0 - Room Temp |

| Cu₂O | L-proline | Cs₂CO₃ | DMSO | 100 |

Green Chemistry Principles and Sustainable Synthetic Routes

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Sustainable methodologies focus on high atom economy, the use of renewable feedstocks, and the implementation of catalytic rather than stoichiometric reagents.

Several sustainable strategies are applicable to the synthesis of substituted aryl thioethers and thiophenols. One common approach involves the S-arylation of thiols with aryl halides. Greener alternatives to traditional methods often utilize water as a solvent, which is non-toxic, inexpensive, and environmentally benign. For instance, copper-catalyzed C-S coupling reactions of thiols and aryl boronic acids have been effectively performed in water, avoiding the need for toxic organic solvents and ligands researchgate.net. Another approach is the use of phase-transfer catalysis (PTC), which facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase). PTC can enhance reaction rates, allow for milder reaction conditions, and reduce the need for anhydrous solvents, making the process more energy-efficient and scalable tandfonline.comtandfonline.comcrdeepjournal.org.

Electrochemical methods represent a frontier in green synthesis for C-S bond formation. These techniques use electricity as a "traceless" reagent to drive reactions, replacing conventional chemical oxidants or reductants and thereby reducing chemical waste researchgate.netdigitellinc.com. Such methods offer high control over reaction conditions and can often be performed at ambient temperature and pressure digitellinc.com.

To address the practical challenges associated with the volatility and extreme malodor of thiophenols, researchers have developed odorless and air-stable thiophenol surrogates. S-aryl isothiouronium salts, for example, can be prepared via nickel-catalyzed cross-coupling of aryl iodides and thiourea. These stable, solid compounds can be easily handled and stored, releasing the reactive thiophenol in situ upon treatment with a mild base, thus improving safety and handling on a larger scale nih.gov. Using elemental sulfur as the sulfur source in photocatalytic systems is another innovative approach that avoids hazardous thiol reagents entirely rsc.org.

The principles of atom economy are also central to designing sustainable routes. Reactions like cross-dehydrogenative coupling, which form C-S bonds by combining C-H and S-H bonds, are highly atom-economical as they avoid the pre-functionalization of starting materials and generate water as the only byproduct researchgate.net.

| Cross-Dehydrogenative Coupling | Atom economy | High atom efficiency; Reduces pre-functionalization steps. researchgate.net | May require specific catalysts and oxidants. |

Optimization of Reaction Parameters and Process Scale-Up Considerations

Optimizing reaction parameters is crucial for maximizing yield, minimizing reaction time, and ensuring the economic viability of synthesizing this compound. Key parameters for the S-alkylation of a substituted thiophenol or a related C-S coupling reaction typically include the choice of solvent, base, catalyst, temperature, and reactant concentrations.

For a potential synthesis involving the alkylation of a 4-substituted thiophenol with an isobutyl halide, a systematic optimization process would be undertaken. Different bases (e.g., K₂CO₃, NaOH, Cs₂CO₃), solvents (e.g., DMF, THF, Acetonitrile (B52724), Ethanol), and temperatures would be screened to find the ideal conditions. For instance, studies on similar alkylation reactions have shown that a basic medium is often essential for the reaction to proceed efficiently researchgate.net. The choice of solvent can significantly impact reaction rate and yield, with polar aprotic solvents often favoring such nucleophilic substitution reactions.

Table 2: Hypothetical Optimization of S-Alkylation for this compound Synthesis

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 65 |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 6 | 88 |

| 3 | NaOH (1.2) | Ethanol | 60 | 12 | 72 |

| 4 | Cs₂CO₃ (1.5) | THF | 65 | 8 | 92 |

| 5 | K₂CO₃ (1.5) | DMF | 60 | 6 | 95 |

When scaling up the synthesis from laboratory to industrial production, several factors must be considered.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Iso Butylthio Thiophenol

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules in solution. For 4-(iso-Butylthio)thiophenol, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of its molecular framework.

Based on the analysis of structurally similar compounds, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| SH | 3.4 - 3.6 | Singlet |

| Ar-H (ortho to SH) | 7.2 - 7.4 | Doublet |

| Ar-H (ortho to S-isobutyl) | 7.1 - 7.3 | Doublet |

| S-CH₂ | 2.8 - 3.0 | Doublet |

| CH(CH₃)₂ | 1.8 - 2.0 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-SH | 128 - 132 |

| C-S-isobutyl | 135 - 139 |

| Ar-C (ortho to SH) | 130 - 134 |

| Ar-C (ortho to S-isobutyl) | 127 - 131 |

| S-CH₂ | 38 - 42 |

| CH(CH₃)₂ | 27 - 31 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal the coupling relationships between adjacent protons. Key correlations would be observed between the aromatic protons on the benzene (B151609) ring, as well as within the isobutyl group, specifically between the methylene (B1212753) (S-CH₂) protons and the methine (CH) proton, and between the methine proton and the methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For instance, the aromatic carbon signals would be correlated with their corresponding aromatic protons, and the signals of the isobutyl group's carbons would be linked to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. In the case of this compound, HMBC would be crucial for establishing the connection of the isobutylthio group to the aromatic ring. Correlations would be expected between the methylene protons (S-CH₂) of the isobutyl group and the aromatic carbon atom directly bonded to the sulfur atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. For a relatively small and flexible molecule like this compound, NOESY can provide insights into its preferred conformation in solution. For example, correlations might be observed between the methylene protons of the isobutyl group and the adjacent aromatic protons, which would help to define the orientation of the isobutylthio substituent relative to the benzene ring.

Solid-State NMR Characterization of Molecular Dynamics and Packing

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, packing, and dynamics of molecules in the solid state. europeanpharmaceuticalreview.com For this compound, ssNMR could be used to study the crystalline form of the compound. Differences in chemical shifts observed in the solid state compared to the solution state can provide insights into intermolecular interactions, such as hydrogen bonding involving the thiol group, and packing effects within the crystal lattice. Furthermore, techniques like cross-polarization magic-angle spinning (CP/MAS) can enhance the signals of less abundant nuclei like ¹³C and provide information on molecular mobility.

Dynamic NMR for Conformational Equilibrium Analysis

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes. researchgate.net In this compound, the rotation around the C-S bonds of the isobutylthio group could be a dynamic process. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for different conformers. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into a single, averaged signal. By analyzing the changes in the NMR line shape as a function of temperature, it would be possible to determine the energy barrier for this conformational change.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups.

Detailed Band Assignment and Functional Group Analysis

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| S-H | Stretching | 2550 - 2600 |

| C-S | Stretching (Thiol) | 600 - 700 |

| C-S | Stretching (Thioether) | 600 - 800 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| CH₂ | Bending (Scissoring) | 1450 - 1470 |

| CH₃ | Bending (Asymmetric) | ~1450 |

The S-H stretching vibration is typically observed as a weak but sharp band in the FTIR spectrum around 2550-2600 cm⁻¹. masterorganicchemistry.com The C-S stretching vibrations for both the thiol and the thioether would appear in the fingerprint region of the spectrum. The aromatic ring would give rise to characteristic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. The isobutyl group would be identified by its aliphatic C-H stretching vibrations below 3000 cm⁻¹ and various bending modes for the CH₂ and CH₃ groups. masterorganicchemistry.com

Conformational Fingerprinting through Vibrational Modes

The vibrational spectra of this compound can also serve as a "fingerprint" for its specific conformational isomers. mdpi.comnih.gov Different spatial arrangements of the isobutyl group relative to the thiophenol ring can lead to subtle shifts in the vibrational frequencies of certain modes, particularly those involving the C-S bonds and the bending modes of the alkyl chain. By comparing the experimental spectra with theoretical calculations for different possible conformers, it is possible to identify the most stable conformation of the molecule in a given state (e.g., solid, liquid, or in solution). iu.edu.sa This approach provides a powerful tool for understanding the conformational preferences of this flexible molecule.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₀H₁₄S₂. The theoretical exact mass (monoisotopic mass) can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³²S).

The calculated monoisotopic mass for C₁₀H₁₄S₂ is 198.0537 Da. In a typical HRMS experiment, the measured mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be compared to this theoretical value. A match within a very low tolerance (typically < 5 ppm) would serve to definitively confirm the molecular formula. However, specific experimental HRMS data for this compound is not available in the reviewed literature.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular structure, bond lengths, bond angles, and intermolecular interactions. As of the current date, a single-crystal X-ray diffraction study for this compound has not been reported in scientific literature. Consequently, the following subsections cannot be completed with experimental data.

Determination of Molecular and Crystal Structures

Without experimental crystallographic data, the specific crystal system, space group, and unit cell dimensions for this compound remain undetermined. A crystal structure would reveal the conformation of the iso-butyl group, the orientation of the thiophenol ring, and the packing of molecules in the solid state.

Geometric Parameter Analysis (Bond Lengths, Angles, Torsion Angles)

Precise, experimentally determined geometric parameters for this compound are not available. While computational chemistry methods can predict these values, they are not a substitute for experimental X-ray diffraction data. A crystallographic study would provide definitive values for all bond lengths, bond angles, and torsion angles within the molecule, offering insight into its electronic structure and conformational preferences.

Reactivity and Reaction Mechanisms of 4 Iso Butylthio Thiophenol

Nucleophilic Reactions of the Thiol Moiety

The thiol group's utility in synthesis stems from its high nucleophilicity, especially when deprotonated to the thiolate anion. chemistrysteps.commasterorganicchemistry.com This strong nucleophilic character allows it to react with a wide range of electrophiles. youtube.com

The thiolate derived from 4-(iso-butylthio)thiophenol is an excellent nucleophile that readily participates in S-alkylation reactions. masterorganicchemistry.com Treatment with alkyl halides, such as methyl iodide, proceeds through an SN2 mechanism to yield the corresponding thioether. masterorganicchemistry.comwikipedia.org Such reactions are generally irreversible. wikipedia.org Due to the weaker basicity of thiolates compared to alkoxides, SN2 reactions are favored over elimination, even with secondary alkyl halides. chemistrysteps.commasterorganicchemistry.com

Arylation can be achieved through nucleophilic aromatic substitution (SNAr) when the aryl halide substrate is activated by electron-withdrawing groups. acsgcipr.org The reaction involves the attack of the thiolate on the ipso-carbon of the activated arene, forming an intermediate Meisenheimer complex before the displacement of the leaving group. acsgcipr.org

| Electrophile | Reagent/Conditions | Product | Reaction Type |

| Methyl Iodide | Base (e.g., NaH) in THF | 4-(iso-Butylthio)-1-(methylthio)benzene | S-Alkylation (SN2) |

| Benzyl Bromide | Base (e.g., K2CO3) in DMF | 1-(Benzylthio)-4-(isobutylthio)benzene | S-Alkylation (SN2) |

| 1-Fluoro-2,4-dinitrobenzene | Base (e.g., Et3N) in EtOH | 1-((2,4-Dinitrophenyl)thio)-4-(isobutylthio)benzene | S-Arylation (SNAr) |

The thiol group can be acylated to form thioesters. This transformation is commonly carried out using acylating agents like acyl chlorides or acid anhydrides. mdpi.com These reactions provide a method for protecting the thiol group or for synthesizing thioester intermediates. Catalyst- and solvent-free conditions have been developed for the efficient acetylation of thiols using acetic anhydride. mdpi.com

| Acylating Agent | Reagent/Conditions | Product | Reaction Type |

| Acetyl Chloride | Base (e.g., Pyridine) | S-(4-(iso-Butylthio)phenyl) ethanethioate | Acylation |

| Acetic Anhydride | Heat (60 °C), Solvent-free | S-(4-(iso-Butylthio)phenyl) ethanethioate | Acylation |

| Benzoyl Chloride | Base (e.g., NaOH) | S-(4-(iso-Butylthio)phenyl) benzothioate | Acylation |

Thiols are potent nucleophiles for 1,4-conjugate addition, also known as the Michael addition, to α,β-unsaturated carbonyl compounds. wikipedia.orgacsgcipr.org This reaction is highly atom-efficient for forming carbon-sulfur bonds. acsgcipr.org The addition of this compound to activated alkenes like methyl vinyl ketone can often proceed under mild, catalyst-free, and solvent-free conditions to produce the corresponding thioether adduct in high yield. researchgate.netsemanticscholar.org The reaction involves the addition of the neutral thiol or the more reactive thiolate anion to the β-carbon of the activated alkene. acsgcipr.org

| Michael Acceptor | Reagent/Conditions | Product |

| Methyl vinyl ketone | Neat, 30 °C | 4-((4-(iso-Butylthio)phenyl)thio)butan-2-one |

| Acrylonitrile | Base catalyst (e.g., Et3N) | 3-((4-(iso-Butylthio)phenyl)thio)propanenitrile |

| Ethyl acrylate | Neat or in THF | Ethyl 3-((4-(iso-butylthio)phenyl)thio)propanoate |

Oxidative Transformations of Sulfur Centers

Both sulfur atoms in this compound are susceptible to oxidation, although their reactivity differs. The thiol group is readily oxidized under mild conditions, while the thioether requires stronger oxidants.

Like other thiols, this compound is easily oxidized to form a disulfide. wikipedia.org This reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond, a process that is fundamental in biochemistry, particularly in protein structure. chemistrysteps.comlibretexts.org The oxidation can be effected by a range of mild oxidizing agents, including molecular oxygen, hydrogen peroxide, or iodine. wikipedia.org This redox process is often reversible; the disulfide can be cleaved back to the thiol using reducing agents. wikipedia.orglibretexts.org Photooxidative methods can also be employed for the clean and efficient synthesis of disulfides from thiophenol derivatives. researchgate.net

Reaction Scheme: Disulfide Formation 2 HSC₆H₄S(iso-Bu) + [O] → (iso-Bu)SC₆H₄S-SC₆H₄S(iso-Bu) + H₂O

Further oxidation of the sulfur atoms in this compound and its derivatives leads to the formation of sulfoxides and sulfones. The thioether sulfur atom can be selectively oxidized. The oxidation of thioethers to sulfoxides, and subsequently to sulfones, requires controlled conditions to avoid over-oxidation. organic-chemistry.orgorganic-chemistry.org

The direct oxidation of this compound presents a challenge in chemoselectivity, as the thiol group is generally more sensitive to oxidation than the thioether. Typically, the thiol would first be oxidized to the disulfide. Subsequent oxidation of the resulting bis(4-(isobutylthio)phenyl) disulfide with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions could yield the corresponding S-oxide (a thiosulfinate) and further oxidation could affect the thioether linkages.

Alternatively, if the thiol group is first protected or converted into a thioether (as in the products of alkylation), the resulting sulfide can be oxidized. For instance, the product of S-methylation, 4-(iso-butylthio)-1-(methylthio)benzene, contains two thioether groups that can be oxidized. Using one equivalent of an oxidant like H₂O₂ can yield a mixture of sulfoxides, while a stronger oxidant or excess reagent, such as m-CPBA, will oxidize both sulfur atoms to the sulfone stage. organic-chemistry.org

| Substrate | Oxidizing Agent | Conditions | Major Product |

| 4-(iso-Butylthio)-1-(methylthio)benzene | H₂O₂ (1 equiv.) | Catalytic TaC | 1-(iso-Butylsulfinyl)-4-(methylthio)benzene and 1-(iso-Butylthio)-4-(methylsulfinyl)benzene |

| 4-(iso-Butylthio)-1-(methylthio)benzene | m-CPBA (>2 equiv.) | CH₂Cl₂ | 1-(iso-Butylsulfonyl)-4-(methylsulfonyl)benzene |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the two sulfur-containing substituents.

Both the thiol (-SH) and the alkylthio (-SR) groups are classified as ortho, para-directing and activating substituents. scienceinfo.comyoutube.com This is due to the ability of the sulfur atom's lone pairs to donate electron density into the benzene ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. This stabilization is most effective when the electrophile attacks the positions ortho or para to the substituent. youtube.commasterorganicchemistry.com

In this compound, the thiol and iso-butylthio groups are in a para relationship (at positions 1 and 4, respectively). This leads to a competitive directing scenario:

The thiol group at C1 directs incoming electrophiles to positions C2 and C6.

The iso-butylthio group at C4 directs incoming electrophiles to positions C3 and C5.

Consequently, all four available positions on the ring (C2, C3, C5, C6) are activated, and substitution is expected to yield a mixture of products. The precise ratio of these products depends on the specific reaction conditions and the nature of the electrophile, with steric hindrance from the bulky iso-butyl group potentially influencing the accessibility of the C3 and C5 positions. masterorganicchemistry.com

It is also important to note that the thiol group is susceptible to oxidation, which can occur as a competing reaction under the strongly acidic or oxidizing conditions often used for EAS reactions, such as nitration or sulfonation. wikipedia.org

Table 1: Illustrative Product Distribution in the Bromination of this compound

This table presents a hypothetical product distribution for the mono-bromination of this compound, illustrating the competitive directing effects.

| Product Name | Position of Substitution | Predicted Relative Yield |

| 2-Bromo-4-(iso-butylthio)thiophenol | C2 / C6 (ortho to -SH) | Major |

| 3-Bromo-4-(iso-butylthio)thiophenol | C3 / C5 (ortho to -S-iBu) | Minor |

Free Radical Reactions Involving Thiol and Thioether Functional Groups

The thiol group is particularly susceptible to free-radical reactions due to the relatively weak S-H bond (bond dissociation energy is approximately 365 kJ/mol). nih.gov

The key mechanistic step is the abstraction of the hydrogen atom from the thiol group by a radical initiator (In•) to form a resonance-stabilized thiyl radical (Ar-S•). This thiyl radical is a key intermediate that can participate in various propagation steps. nih.govresearchgate.net A common example is the anti-Markovnikov addition of the thiol across an alkene double bond, a process often referred to as thiol-ene coupling. researchgate.netresearchgate.net

The general mechanism proceeds as follows:

Initiation: A radical initiator (e.g., AIBN, UV light) generates an initial radical, which then abstracts the thiol hydrogen.

In• + Ar-SH → In-H + Ar-S•

Propagation: The thiyl radical adds to an alkene, followed by hydrogen abstraction from another thiol molecule.

Ar-S• + CH₂=CHR → Ar-S-CH₂-C•HR

Ar-S-CH₂-C•HR + Ar-SH → Ar-S-CH₂-CH₂R + Ar-S•

Termination: Two radicals combine to end the chain reaction.

2 Ar-S• → Ar-S-S-Ar (Disulfide formation)

While hydrogen abstraction from the iso-butyl group of the thioether is possible, it is significantly less favorable than abstraction from the thiol group. Therefore, the reactivity of the thiol functional group dominates the free-radical chemistry of this compound.

Table 2: Expected Products from Free-Radical Addition to Styrene

This table shows the expected major product from the AIBN-initiated free-radical addition of this compound to styrene.

| Reactants | Initiator | Major Product | Regiochemistry |

| This compound + Styrene | AIBN | 1-(4-(iso-Butylthio)phenylthio)-2-phenylethane | Anti-Markovnikov |

Mechanistic Investigations of Key Transformations

To fully understand the reaction pathways of this compound, various experimental techniques are employed to study reaction kinetics, elucidate pathways, and identify transient species.

Kinetic studies are essential for deriving the rate law of a reaction, which provides insight into the composition of the transition state in the rate-determining step. For a reaction involving this compound, such as its nucleophilic substitution reaction with an alkyl halide (in its anionic thiophenolate form), the method of initial rates can be used. acs.org

This involves systematically varying the initial concentration of each reactant while holding the others constant and measuring the initial reaction rate. By observing how the rate changes in response to concentration changes, the order of the reaction with respect to each reactant can be determined.

Table 3: Hypothetical Kinetic Data for the Reaction with an Electrophile (E)

| Experiment | [Thiophenol]₀ (M) | [E]₀ (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |

Isotope labeling is a powerful technique used to track the movement of atoms through a reaction mechanism. wikipedia.orgcreative-proteomics.com In the context of this compound, deuterium labeling can be used to investigate the role of the S-H bond cleavage in free-radical reactions.

By replacing the acidic proton of the thiol with its heavier isotope, deuterium (D), one can measure the kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD). A primary KIE value (kH/kD) significantly greater than 1 indicates that the S-H bond is being broken in the rate-determining step of the reaction.

Table 4: Representative Kinetic Isotope Effect (KIE) Values and Their Mechanistic Implications

| Reaction Type | Labeled Compound | Typical kH/kD Value | Interpretation |

| Free-Radical H-Abstraction | This compound-S-d | 3 - 7 | S-H bond cleavage occurs in the rate-determining step. |

| Electrophilic Aromatic Substitution | This compound-S-d | ~ 1 | S-H bond is not broken in the rate-determining step. |

Many chemical reactions proceed through highly reactive, short-lived intermediates. Trapping experiments are designed to intercept these intermediates, forming a more stable adduct that can be isolated and identified, thereby providing evidence for the proposed mechanism. whiterose.ac.uk

For free-radical reactions of this compound, the key intermediate is the thiyl radical. This can be "trapped" by adding a radical scavenger to the reaction mixture. For example, a stable radical like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can combine with the thiyl radical to form a stable, characterizable adduct. researchgate.net

Table 5: Trapping of a Thiyl Radical Intermediate

| Potential Intermediate | Trapping Agent | Structure of Trapped Product |

| 4-(iso-Butylthio)phenylthiyl radical | TEMPO | 1-((4-(iso-Butylthio)phenyl)thio)-2,2,6,6-tetramethylpiperidine |

For electrophilic aromatic substitution, the key intermediate is the arenium ion. These carbocations are typically too reactive to be trapped by external agents, but their existence is a cornerstone of the accepted mechanism for this class of reactions.

In-Depth Computational Analysis of this compound Unexplored in Public Scientific Literature

A comprehensive review of available scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused on the compound this compound. While extensive research employing quantum chemical calculations is readily available for thiophenol and a variety of its other derivatives, such as aminothiophenols and alkylphenols, data specifically detailing the conformational landscapes, electronic structure, reactivity predictions, and spectroscopic parameters for this compound is not present in the public domain. ajol.infonih.govresearchgate.net

Consequently, the creation of a detailed article with specific data tables on the geometry, electronic structure, reactivity, and predicted spectroscopic parameters for this compound, as outlined in the user's request, cannot be fulfilled. Generating such an article would require access to primary research data that does not appear to have been published. Providing hypothetical or extrapolated data from related but distinct compounds would compromise the core requirement for scientific accuracy. Therefore, until dedicated computational studies on this compound are conducted and published, a thorough and data-specific analysis remains beyond reach.

Computational Chemistry and Theoretical Studies of 4 Iso Butylthio Thiophenol

Prediction and Validation of Spectroscopic Parameters

Vibrational Frequency Calculations and Spectroscopic Assignment Support

Vibrational frequency calculations are a cornerstone of computational spectroscopy, enabling the prediction and interpretation of infrared (IR) and Raman spectra. For a molecule like 4-(iso-butylthio)thiophenol, these calculations can help assign specific vibrational modes to observed spectral peaks, providing a detailed picture of the molecule's dynamic behavior.

Theoretical vibrational analysis is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). The calculation first involves optimizing the molecular geometry to find its lowest energy conformation. Subsequently, the harmonic vibrational frequencies are computed from the second derivatives of the energy with respect to the atomic coordinates.

While no specific vibrational frequency data for this compound is available in the reviewed literature, a study on the structurally related compound, 4-methoxythioanisole, provides a representative example of such an analysis ijert.orgijert.org. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational model.

The assignments of these calculated frequencies to specific types of molecular motion, such as stretching, bending, and torsional modes, are made by examining the displacement vectors for each mode. For this compound, key vibrational modes would include the S-H stretch of the thiol group, C-S stretching of both the thioether and thiophenol moieties, aromatic C-C stretching, and various vibrational modes of the iso-butyl group.

Table 1: Representative Vibrational Frequencies and Assignments for a Substituted Thiophenol Derivative (based on 4-methoxythioanisole)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(S-H) | ~2570 | ~2575 | S-H stretching |

| ν(C-S) | ~700 | ~705 | C-S stretching (Thiophenol) |

| ν(C-S) | ~680 | ~685 | C-S stretching (Thioether) |

| Aromatic ν(C-C) | ~1590, ~1480 | ~1595, ~1485 | Aromatic ring stretching |

| δ(C-H) | ~1290 | ~1290 | Aromatic C-H in-plane bending |

| γ(C-H) | ~820 | ~825 | Aromatic C-H out-of-plane bending |

| ν(C-H) | ~2960, ~2870 | ~2965, ~2875 | C-H stretching (iso-Butyl) |

| δ(C-H) | ~1460, ~1370 | ~1465, ~1375 | C-H bending (iso-Butyl) |

Note: The data in this table is illustrative and based on typical values for substituted thiophenols and the analysis of 4-methoxythioanisole. Actual values for this compound would require specific calculations.

Reaction Mechanism Modeling and Transition State Theory

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

Identification and Characterization of Transition States

A transition state (TS) represents the highest energy point along the minimum energy pathway between reactants and products. Its structure is a saddle point on the potential energy surface, with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For reactions involving this compound, such as oxidation, alkylation, or its role in radical reactions, computational methods can be used to locate the geometry of the transition state. This is often achieved using algorithms that search for saddle points on the potential energy surface. Once located, the nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency. The analysis of the atomic motions associated with this imaginary frequency reveals the chemical transformation occurring at the transition state, such as bond breaking and bond formation.

Calculation of Activation Energies and Reaction Enthalpies

Transition state theory allows for the calculation of key kinetic and thermodynamic parameters from the computed potential energy surface. The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. The reaction enthalpy (ΔH) is the difference in energy between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

These energy differences are calculated from the electronic energies of the optimized geometries of the reactants, transition state, and products, typically including zero-point vibrational energy (ZPVE) corrections. Studies on the hydrogen abstraction from thiophenol by various radicals have employed computational methods to determine these parameters. For instance, the activation energy for the abstraction of the thiol hydrogen from thiophenol by the hydroxyl radical has been computationally investigated.

Table 2: Representative Calculated Activation Energies and Reaction Enthalpies for Thiophenol Reactions

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |

| C₆H₅SH + •OH → C₆H₅S• + H₂O | BB1K/GTLarge | 7.1 | -29.8 |

| C₆H₅SH + •H → C₆H₅S• + H₂ | BB1K/GTLarge | 2.5 | -10.9 |

| Thiol-Michael Addition (generic) | DFT (various) | 5 - 15 | -20 to -30 |

Note: This table presents data for the parent thiophenol molecule and generic thiol reactions to illustrate the type of information obtained from these calculations. The specific values for this compound would be influenced by the electronic and steric effects of the iso-butylthio substituent.

The presence of the electron-donating 4-(iso-butylthio) group would be expected to influence the energetics of reactions involving the thiophenol moiety through resonance and inductive effects.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanical calculations are excellent for studying the properties of individual molecules and their reactions, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could provide valuable insights into its behavior in different solvents. This would involve placing one or more molecules of the compound in a simulation box filled with solvent molecules (e.g., water, ethanol, or a nonpolar solvent). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

Through MD simulations, one can study:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This can reveal details about specific interactions, such as hydrogen bonding between the thiol proton and solvent molecules.

Conformational Dynamics: The flexibility of the iso-butylthio chain and the orientation of the substituent relative to the aromatic ring in solution.

Transport Properties: Properties such as the diffusion coefficient of this compound in a given solvent can be calculated, which is relevant to its reactivity and transport in various media.

Intermolecular Interactions: In simulations with multiple solute molecules, the tendency for aggregation or self-assembly can be investigated.

Although specific MD simulation studies on this compound have not been identified in the literature, the methodology is well-established and could be readily applied to understand its solution-phase behavior, providing a dynamic picture that complements the static information from quantum chemical calculations.

Applications of 4 Iso Butylthio Thiophenol in Complex Organic Synthesis

Role in the Synthesis of Advanced Intermediates in Medicinal Chemistry (Synthetic Pathways)

No synthetic pathways in medicinal chemistry that specifically utilize 4-(iso-Butylthio)thiophenol as an intermediate have been found in the searched scientific databases.

Development of Functional Materials Precursors

Building Blocks for Self-Assembled Monolayers (SAMs):While thiophenols are commonly used to form SAMs, no studies specifically investigating the formation or properties of SAMs from this compound were identified.

Due to the absence of specific research findings for this compound, no data tables or detailed discussions as requested in the instructions can be provided. To maintain scientific accuracy, an article cannot be generated without verifiable data.

Polymer Chemistry Applications of 4 Iso Butylthio Thiophenol

As a Monomer in Polymerization Reactions

The bifunctional nature of 4-(iso-Butylthio)thiophenol, possessing both a thiol (-SH) and a thioether (-S-) linkage, theoretically allows it to participate as a monomer in several types of polymerization reactions.

Thiol-Ene "Click" Chemistry for Polymer Network Formation

Thiol-ene "click" chemistry is a powerful and efficient method for forming carbon-sulfur bonds, often utilized in the creation of polymer networks. This reaction proceeds via a radical-mediated addition of a thiol to an alkene. In this context, this compound could serve as a dithiol-equivalent, with the thiol group being the primary reactive site.

Theoretical Reaction Scheme:

| Reactant A | Reactant B | Initiator | Resulting Linkage | Polymer Structure |

| This compound | Di- or multi-functional alkene | Photo or Thermal Initiator | Thioether | Cross-linked network |

The resulting polymer network would incorporate the isobutylthio group as a pendant side chain, which could influence the material's properties, such as its refractive index, thermal stability, and solvent resistance.

Polycondensation and Step-Growth Polymerization

Step-growth polymerization involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers. The thiol group of this compound can participate in various condensation reactions. For instance, it could react with diepoxides or diisocyanates to form polythioethers or polythiourethanes, respectively.

Potential Polycondensation Reactions:

| Co-monomer | Resulting Polymer | Key Properties |

| Diepoxide | Poly(β-hydroxy thioether) | Adhesion, chemical resistance |

| Diisocyanate | Polythiourethane | Elastomeric properties, abrasion resistance |

| Diacyl Chloride | Polythioester | Potentially high refractive index |

Synthesis of Functional Polymers with Tunable Properties

The unique structure of this compound also lends itself to the synthesis of functional polymers where its properties can be tailored for specific applications.

Controlled/Living Radical Polymerization (RAFT, ATRP) Utilizing Thiol Transfer

In controlled/living radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, thiols can act as chain transfer agents (CTAs) to regulate the polymerization process. While specific RAFT agents are typically designed with a thiocarbonylthio group, the thiol group of this compound could potentially participate in chain transfer events, influencing the molecular weight and polydispersity of the resulting polymer. However, its efficiency as a CTA would likely be lower than conventional RAFT agents.

Atom Transfer Radical Polymerization (ATRP) is another controlled polymerization method. While thiols are not primary components of the ATRP initiating system, they can be used to functionalize the termini of polymer chains post-polymerization.

Thiophenol-Containing Polymer Backbones for Specific Applications

Incorporating this compound into a polymer backbone would introduce both sulfur atoms and a phenyl ring, which can impart specific properties. The high polarizability of sulfur atoms can lead to polymers with high refractive indices, making them potentially useful in optical applications. The aromatic ring can enhance thermal stability and modify the solubility of the polymer.

Post-Polymerization Modification and Derivatization

Polymers containing this compound units, either in the backbone or as pendant groups, could be subject to post-polymerization modification. The thioether linkage is generally stable, but the aromatic ring could be functionalized through electrophilic aromatic substitution to introduce other functional groups, thereby altering the polymer's properties.

Structure-Property Relationships in this compound-Derived Polymeric Materials

The specific arrangement of functional groups within the this compound molecule imparts a unique combination of properties to the polymers derived from it. The interplay between the aromatic core, the reactive thiol group, the flexible thioether linkage, and the alkyl chain defines the thermal, mechanical, and optical characteristics of the resulting polymeric materials. Understanding these structure-property relationships is critical for designing materials with tailored performance for advanced applications.

The primary structural components influencing the final polymer properties are:

The Phenyl Ring: The rigid aromatic ring is a core structural element that contributes significantly to the thermal stability and mechanical strength of the polymer backbone. Its inclusion tends to increase the glass transition temperature (Tg) of the material, leading to polymers that maintain their structural integrity at higher temperatures.

The Thiol (-SH) Group: This functional group is highly versatile in polymer synthesis. It can act as a chain transfer agent in free radical polymerization, which allows for the control of polymer molecular weight. researchgate.netwikipedia.orgsco-sakai-chem.com Chain transfer reactions reduce the average molecular weight, a critical factor influencing the mechanical properties and processability of the final polymer. wikipedia.org Additionally, the thiol group readily participates in "click" chemistry reactions, such as thiol-ene polymerizations, enabling the efficient formation of polythioether networks. wikipedia.org

A high concentration of sulfur atoms is known to enhance the refractive index of a material due to sulfur's high atomic polarizability. nih.gov Consequently, polymers incorporating this compound are prime candidates for high refractive index applications, such as in optical lenses, coatings, and advanced lithography. nih.govuq.edu.au However, a trade-off often exists between a high refractive index and the Abbe number; materials with a higher refractive index tend to exhibit greater chromatic dispersion (a lower Abbe number). nih.gov

The combination of a rigid aromatic core with flexible thioether and alkyl segments allows for a tunable balance between thermal stability, mechanical performance, and optical clarity. For instance, in poly(thioether imide)s, the incorporation of flexible thioether linkages has been shown to result in good mechanical properties, with tensile strengths reaching up to 104 MPa, while also possessing excellent thermal stability with decomposition temperatures exceeding 500°C. researchgate.net While specific data for polymers derived solely from this compound is not extensively published, the expected properties can be inferred from the behavior of analogous sulfur-containing aromatic polymers.

Below is a comparative table illustrating the anticipated properties of a hypothetical polymer derived from this compound against common optical polymers.

Table 1: Comparative Properties of a Hypothetical this compound-Based Polymer

| Property | Polystyrene (PS) | Poly(methyl methacrylate) (PMMA) | Hypothetical Polythioether from this compound | Justification |

|---|---|---|---|---|

| Refractive Index (n_D) | ~1.59 nih.gov | ~1.49 nih.gov | >1.65 | High sulfur and aromatic content significantly increases refractive index. nih.gov |

| Abbe Number (ν_d) | ~31 | ~58 | <30 | High refractive index materials typically exhibit lower Abbe numbers (higher dispersion). nih.gov |

| Glass Transition Temp. (T_g) | ~100 °C | ~105 °C | 108 °C - 177 °C | The rigid phenyl ring increases T_g, but the flexible side chain may moderate this effect. researchgate.net |

| Thermal Stability (T_d) | ~350 °C | ~300 °C | >400 °C | Aromatic and thioether linkages generally provide high thermal resistance. researchgate.net |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Polystyrene |

| Poly(methyl methacrylate) |

Synthesis and Reactivity of Functionalized Derivatives of 4 Iso Butylthio Thiophenol

Derivatization at the Thiol Group

The thiol (-SH) group is the most reactive site on the 4-(iso-butylthio)thiophenol molecule for many chemical transformations. Its acidity is notably greater than that of the corresponding phenol (B47542), making the formation of the highly nucleophilic thiophenolate anion facile in the presence of a base. wikipedia.org This high nucleophilicity is the basis for a wide range of derivatization reactions. wikipedia.org

Sulfides (Thioethers): The conversion of the thiol group into a second thioether linkage can be readily achieved through alkylation. Treatment of this compound with a base generates the corresponding thiophenolate, which then acts as a potent nucleophile. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) results in the formation of an unsymmetrical diaryl- or alkyl-aryl sulfide via an S-alkylation reaction. wikipedia.org

Disulfides: Thiols, particularly aromatic thiols, are easily oxidized to form disulfides. wikipedia.org The thiol group of this compound can be coupled to form a disulfide bridge under mild oxidative conditions. This is a common reaction for electron-rich thiophenols. nih.gov A variety of oxidizing agents can be employed for this transformation, ranging from simple atmospheric oxygen to chemical reagents like hydrogen peroxide or iodine. wikipedia.orgorganic-chemistry.org The resulting product is bis(4-(iso-butylthio)phenyl) disulfide. This redox reaction is often reversible; the disulfide can be reduced back to the thiol using reducing agents like sodium borohydride. wikipedia.org

Table 8.1: Selected Methods for Disulfide Synthesis from Thiols

| Oxidizing Agent/System | Conditions | Characteristics |

| Air (O₂) | Base-catalyzed, room temperature | Green and economical method, but can be slow. wikipedia.orgresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Catalytic iodide, mild conditions | Effective and clean, yielding water as a byproduct. organic-chemistry.org |

| Dimethyl Sulfoxide (DMSO) | Molybdenum-catalyzed | Provides selective and quantitative conversion. organic-chemistry.org |

| Sulfuryl Fluoride (SO₂F₂)/Base | Room temperature, various solvents | Exhibits wide substrate scope and excellent yields. chemrxiv.org |

Sulfonates: Further oxidation of the thiol group under more vigorous conditions leads to the formation of higher oxidation state sulfur species. Oxidation of this compound with strong oxidizing agents can yield the corresponding sulfonic acid, 4-(iso-butylthio)benzenesulfonic acid.

Thioesters: Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by sulfur. They can be synthesized from this compound by reacting it with carboxylic acid derivatives. wikipedia.org Common methods include:

Reaction with Acid Chlorides: The reaction between the thiol and an acid chloride (R-COCl) in the presence of a base (to neutralize the HCl byproduct) is a straightforward route to thioester formation. wikipedia.org

Condensation with Carboxylic Acids: Direct condensation of the thiol with a carboxylic acid (R-COOH) can be achieved using a dehydrating agent such as dicyclohexylcarbodiimide (DCC). wikipedia.org

Reaction with N-Acylbenzotriazoles: These reagents serve as mild S-acylating agents for the synthesis of thioesters under gentle conditions. organic-chemistry.org

Thiocarbamates: S-Aryl thiocarbamates are derivatives of carbamic acid. The synthesis of S-(4-(iso-butylthio)phenyl) thiocarbamates can be efficiently accomplished by the addition of the thiol group across the C=N bond of an isocyanate (R-N=C=O). researchgate.net This reaction is often performed under solvent-free and catalyst-free conditions, particularly with aliphatic isocyanates, although aromatic isocyanates may require longer reaction times. researchgate.net

Functionalization of the Iso-Butyl Side Chain

The iso-butyl group consists of saturated sp³-hybridized carbon atoms, which are generally less reactive than the aromatic ring or the thiol group. However, functionalization can be achieved through methods that target C-H bonds, typically involving radical-based mechanisms. For instance, a reaction analogous to the synthesis of β-hydroxysulfides, where thiophenols react with tert-Butyl hydroperoxide (TBHP), could potentially be adapted. nih.gov Such a process involves the generation of radical species that could selectively abstract a hydrogen atom from the iso-butyl chain, followed by reaction with another species to introduce a new functional group, such as a hydroxyl group. nih.gov

Modification of the Aromatic Ring through Directed Synthesis

The aromatic ring of this compound can be modified via electrophilic aromatic substitution. The two existing substituents, the thiol (-SH) and the thioether (-S-CH₂CH(CH₃)₂), are both ortho-, para-directing groups. Since the para position is occupied by the thioether, incoming electrophiles will be directed to the positions ortho to the thiol group (positions 3 and 5) and ortho to the thioether group (positions 2 and 6). The combined directing effects of these two activating groups would strongly favor substitution at these positions. Typical electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃.

Comparative Reactivity Studies of Derived Compounds

The conversion of this compound into its various derivatives significantly alters its chemical properties and reactivity.

Nucleophilicity and Acidity: Derivatization of the thiol group into a sulfide, disulfide, thioester, or thiocarbamate eliminates its acidic proton. This removes its ability to form a thiophenolate anion, thereby drastically reducing its nucleophilicity at that site. Comparative studies on different thiol surrogates show that the molecular environment significantly impacts reactivity. researchgate.net

Redox Properties: The parent thiophenol can act as a radical scavenger, a property that is dependent on the S-H bond. nih.gov Formation of a disulfide introduces a redox-active S-S bond, which can be cleaved under reducing conditions. Conversion to a thioether or thioester removes this hydrogen-donating antioxidant capability. Studies comparing phenols and thiophenols indicate that while thiophenols have significant radical scavenging potential, their activity relative to phenol analogs can vary depending on the specific assay and molecular structure. nih.gov

Electronic Effects on the Aromatic Ring: The electronic nature of the functional group derived from the thiol can influence the reactivity of the aromatic ring towards further substitution. For example, converting the thiol to a more electron-withdrawing group would deactivate the ring, making subsequent electrophilic aromatic substitution more difficult.

Table 8.2: Comparative Properties of this compound Derivatives

| Derivative Type | Key Functional Group | Change in Acidity | Change in Nucleophilicity (at Sulfur) | Redox Activity |

| Parent Compound | -SH | Acidic | High (as thiophenolate) | H-atom donor, easily oxidized |

| Sulfide | -S-R | Lost | Lost | Generally stable |

| Disulfide | -S-S- | Lost | Lost | Reducible to thiol |

| Thioester | -S-C(=O)R | Lost | Lost | Carbonyl reactivity introduced |

| Thiocarbamate | -S-C(=O)NHR | Lost | Lost | Carbonyl reactivity introduced |

Environmental Fate and Abiotic/biotic Degradation of 4 Iso Butylthio Thiophenol

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic compounds from the environment. The structure of 4-(iso-Butylthio)thiophenol suggests that it would be susceptible to microbial attack.

The biodegradation of this compound is likely to proceed through several pathways, based on studies of analogous organosulfur and aromatic compounds. mdpi.com

Oxidation of the iso-butyl group: Similar to the microbial degradation of alkylated aromatic compounds, the iso-butyl side chain is a likely point of initial attack. This could involve terminal oxidation to form a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. Subsequent β-oxidation could then shorten the alkyl chain.

Oxidation of the sulfur atoms: The thioether and thiol sulfur atoms can be oxidized by microorganisms to form sulfoxides, sulfones, and sulfonic acids.

Aromatic ring cleavage: Following initial transformations of the functional groups, the aromatic ring can be hydroxylated to form catechol-like intermediates. These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways. mdpi.com

Specific microbial metabolites of this compound have not been identified. However, based on the degradation pathways of similar compounds, a range of potential metabolites can be predicted.

Table 3: Hypothetical Microbial Metabolites of this compound

| Degradation Pathway | Potential Metabolite(s) |

| Alkyl Chain Oxidation | 4-(3-Methyl-1-hydroxybutylthio)thiophenol, 4-(3-Methyl-1-oxobutylthio)thiophenol, 4-(3-Carboxypropylthio)thiophenol |

| Sulfur Oxidation | 4-(iso-Butylsulfinyl)thiophenol, 4-(iso-Butylsulfonyl)thiophenol, 4-Mercaptobenzenesulfonic acid |

| Aromatic Ring Hydroxylation | 4-(iso-Butylthio)catechol |

| Ring Cleavage Products | Aliphatic dicarboxylic acids |

Persistence and Environmental Mobility Considerations (Theoretical)

The persistence and mobility of a chemical in the environment are influenced by its susceptibility to degradation and its partitioning behavior between different environmental compartments (e.g., water, soil, air).

Quantitative Structure-Activity Relationship (QSAR) models, such as the EPI (Estimation Programs Interface) Suite™, are often used to predict the environmental fate properties of chemicals when experimental data are unavailable. chemsafetypro.comepa.gov

Persistence: The rate of degradation will determine the persistence of this compound. The presence of biodegradable functional groups (alkyl chain, thiol) suggests that it is unlikely to be highly persistent in the environment. However, the rates of abiotic and biotic degradation are unknown.

Mobility: The mobility of a chemical in soil is often predicted by its organic carbon-normalized sorption coefficient (Koc). chemsafetypro.com A low Koc value indicates high mobility, meaning the chemical is more likely to leach into groundwater. The structure of this compound, with a non-polar iso-butyl group and a polar thiol group, suggests it will have moderate sorption to soil organic matter. Its water solubility will also influence its mobility. Without experimental or reliable predicted values for Koc and water solubility, a definitive assessment of its mobility cannot be made. However, it is reasonable to assume it will have some mobility in soil and aquatic systems.

Analytical Methodologies for Environmental Monitoring (Research Focus)

The environmental monitoring of this compound, a substituted thiophenol, necessitates robust and sensitive analytical methodologies capable of detecting and quantifying this compound at trace levels in complex environmental matrices such as water and soil. Due to its chemical structure, which includes a reactive thiol group and a nonpolar iso-butylthio substituent, a combination of chromatographic separation and sensitive detection is typically required. Research in this area focuses on adapting and optimizing methods developed for other thiophenols and sulfur-containing aromatic compounds.

The analytical workflow for this compound generally involves several key stages: sample collection and preservation, extraction and cleanup, derivatization (often necessary for enhancing analytical performance), and instrumental analysis.

Sample Preparation

Effective sample preparation is critical to isolate this compound from interfering matrix components and to concentrate it to detectable levels. For aqueous samples, solid-phase extraction (SPE) is a widely used technique. SPE cartridges packed with sorbents like C18 or polymeric materials can efficiently retain the nonpolar analyte from large volumes of water, after which it can be eluted with a small volume of an organic solvent. For soil and sediment samples, pressurized liquid extraction (PLE) or ultrasonic extraction with organic solvents such as methanol (B129727) or acetonitrile (B52724) are common approaches to extract the compound from the solid matrix.

Derivatization

The presence of the thiol (-SH) group in this compound makes it amenable to derivatization, a process that chemically modifies the analyte to improve its analytical properties. Derivatization is particularly important for gas chromatography (GC) analysis to increase the volatility and thermal stability of the compound. Common derivatization strategies for thiols include:

Alkylation: Reagents such as pentafluorobenzyl bromide (PFBBr) react with the thiol group to form a stable, less polar derivative. These derivatives are highly sensitive to electron capture detection (ECD) in GC.

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can also be used to derivatize the thiol group, making the compound more suitable for GC-MS analysis.

For high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a fluorescent tag to the molecule, significantly enhancing detection sensitivity. Reagents like monobromobimane (B13751) (MBB) and 9-(2-iodoethyl)acridone (IEA) react with thiols to produce highly fluorescent adducts.

Instrumental Analysis

The choice of instrumental technique depends on the required sensitivity, selectivity, and the nature of the environmental sample.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of derivatized this compound. The gas chromatograph separates the analyte from other compounds in the sample extract, and the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the resulting ions. The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can enhance the sensitivity and selectivity of the analysis, allowing for the detection of the compound at very low concentrations.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of this compound, particularly when coupled with sensitive detectors. For underivatized this compound, a UV detector can be used; however, its sensitivity may be limited. For trace-level analysis, fluorescence detection following derivatization is a more common approach. Furthermore, coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the direct analysis of the underivatized compound or its derivatives in complex matrices.

The table below summarizes hypothetical performance data for analytical methods applicable to the environmental monitoring of this compound, based on findings for structurally similar compounds.

Table 1: Performance Characteristics of Analytical Methods for this compound

| Analytical Method | Matrix | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

|---|---|---|---|---|---|

| GC-MS (SIM) | Water | Pentafluorobenzyl bromide (PFBBr) | 0.1 - 1.0 ng/L | 0.3 - 3.0 ng/L | 85 - 105 |

| GC-MS/MS (MRM) | Soil | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 0.05 - 0.5 µg/kg | 0.15 - 1.5 µg/kg | 80 - 110 |